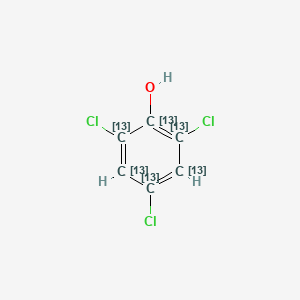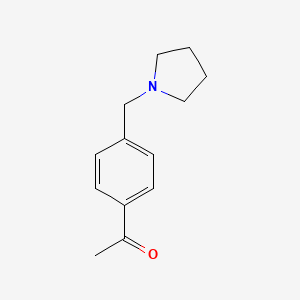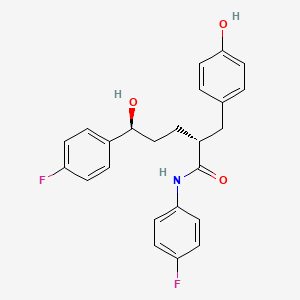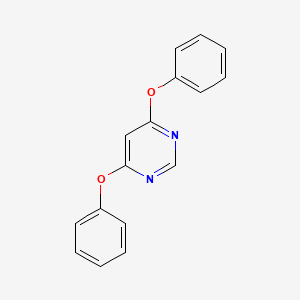
2-Hexenamide, 2-cyano-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenamide, 2-cyano-5-methyl- is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol This compound is notable for its role as an impurity in the synthesis of Pregabalin, a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenamide, 2-cyano-5-methyl- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 2-Hexenamide, 2-cyano-5-methyl- are not extensively documented. the general approach involves large-scale cyanoacetylation reactions under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of 2-Hexenamide, 2-cyano-5-methyl-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted amides and nitriles.
Wissenschaftliche Forschungsanwendungen
2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: As an impurity in Pregabalin synthesis, it is crucial in quality control and pharmaceutical research.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its role as an intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the hexenamide moiety.
2-Cyano-3-methylbutyramide: Similar nitrile and amide functionalities but different carbon chain length.
2-Cyano-4-methylpentanamide: Similar structure with a different position of the methyl group.
Uniqueness
2-Hexenamide, 2-cyano-5-methyl- is unique due to its specific structure, which combines a cyano group with a hexenamide moiety. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
143420-53-5 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.197 |
IUPAC-Name |
2-cyano-5-methylhex-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
JYXALHBTQPXYHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C(C#N)C(=O)N |
Synonyme |
2-Hexenamide, 2-cyano-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)
